molecular formula C22H28N2Si2 B14533417 (1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) CAS No. 62750-69-0

(1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine)

Cat. No.: B14533417
CAS No.: 62750-69-0
M. Wt: 376.6 g/mol
InChI Key: PLTVZHPAACEMAK-UHFFFAOYSA-N
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Description

(1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl groups and a 1,4-phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) typically involves the reaction of 1,4-dibromobenzene with lithium diisopropylamide (LDA) to form a lithium intermediate. This intermediate is then reacted with chlorodimethylphenylsilane to yield the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of (1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) undergoes various chemical reactions, including:

    Oxidation: The silicon atoms can be oxidized to form silanol groups.

    Reduction: Reduction reactions can convert the silicon atoms to lower oxidation states.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Reduced silicon compounds.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of organosilicon compounds and polymers.

    Biology: Investigated for its potential as a biocompatible material in medical devices.

    Medicine: Explored for its use in drug delivery systems due to its stability and functionalizability.

    Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of (1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) involves interactions with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a range of chemical reactions. The phenyl groups provide additional sites for functionalization, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • (1,4-Phenylene)bis(dimethylsilane)
  • (1,4-Phenylene)bis(trimethylsilane)
  • (1,4-Phenylene)bis(diphenylsilane)

Uniqueness

(1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) is unique due to the presence of both phenyl and dimethylsilanamine groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity patterns not observed in similar compounds.

Properties

CAS No.

62750-69-0

Molecular Formula

C22H28N2Si2

Molecular Weight

376.6 g/mol

IUPAC Name

N-[[4-[anilino(dimethyl)silyl]phenyl]-dimethylsilyl]aniline

InChI

InChI=1S/C22H28N2Si2/c1-25(2,23-19-11-7-5-8-12-19)21-15-17-22(18-16-21)26(3,4)24-20-13-9-6-10-14-20/h5-18,23-24H,1-4H3

InChI Key

PLTVZHPAACEMAK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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